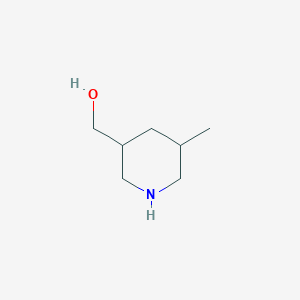

(5-Methylpiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-7(5-9)4-8-3-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKKCWRWVKPDIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1552213-49-6 | |

| Record name | (5-methylpiperidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Stereochemical Crucible: Engineering 3,5-Disubstituted Piperidines

An In-Depth Technical Guide for Medicinal Chemists[1]

Introduction: The "Goldilocks" Vectors

In the architecture of drug design, the piperidine ring is a "privileged scaffold," appearing in over 12% of the top-selling small molecule drugs. However, while 4-substituted piperidines (e.g., fentanyl, haloperidol) and 2-substituted piperidines (e.g., methylphenidate) are synthetically trivial, the 3,5-disubstituted piperidine represents a distinct stereochemical crucible.[1]

For the drug developer, this substitution pattern offers a unique geometric advantage: vector orthogonality . Unlike the linear vectors of 4-substitution, substituents at the 3- and 5-positions project into spatial quadrants (S1/S3 pockets in proteases, or distinct GPCR sub-domains) that are otherwise inaccessible.[1] This guide dissects the structure-activity relationship (SAR), conformational dynamics, and synthetic protocols required to harness this scaffold.[1]

Conformational Dynamics: The Stereochemical Engine

The biological activity of 3,5-disubstituted piperidines is governed by the energy penalty associated with placing substituents in axial positions. Understanding the "A-value" (steric bulk) is not academic; it is the predictor of potency.

The Cis vs. Trans Equilibrium

-

The Cis Isomer (Syn): Typically the thermodynamic product. In the lowest energy chair conformation, both substituents reside in the equatorial position (diequatorial).

-

The Trans Isomer (Anti): Inevitably forces one substituent into an axial position.[1] This creates a higher-energy conformer that may be required for specific binding pockets but incurs an entropic penalty during binding.

Visualization: Conformational Energy Landscape

The following diagram illustrates the critical chair-flip dynamics that dictate the 3D presentation of pharmacophores.

Figure 1: Conformational equilibrium of 3,5-disubstituted piperidines. The diequatorial 'cis' form is generally the ground state, minimizing 1,3-diaxial interactions.[1]

Case Study: Renin Inhibitors (The Proof of Concept)

The most authoritative example of 3,5-disubstituted piperidine SAR comes from the development of Direct Renin Inhibitors (DRIs) by Novartis and Daiichi Sankyo. The target, Renin, is an aspartyl protease with distinct hydrophobic sub-pockets (S1, S3).

The Mechanism

Researchers found that a 3,5-disubstituted piperidine could act as a transition-state surrogate.[1][2][3]

-

C3-Substituent: Targets the large, hydrophobic S1 pocket .[1]

-

C5-Substituent: Targets the S3 sub-pocket (often extending perpendicular to the core).[1][4]

-

Stereochemistry Criticality: X-ray crystallography revealed that only the (3S, 5R)-cis enantiomer bound effectively.[1][4] The trans isomers failed to align the vectors simultaneously into S1 and S3.

Comparative SAR Data

The following table synthesizes data from Maibaum et al. and Ehara et al., demonstrating the steep SAR cliff associated with stereochemistry.

| Compound ID | Configuration | C3-Substituent (S1) | C5-Substituent (S3) | IC50 (Human Renin) | Interpretation |

| Cmpd 1 (Hit) | cis (racemic) | Phenyl | Phenyl | 2,000 nM | Weak hit, but validated scaffold.[1] |

| Cmpd 1-trans | trans (racemic) | Phenyl | Phenyl | >10,000 nM | Loss of binding due to axial projection.[1] |

| Cmpd 31 | cis (3S, 5R) | 3-Cl-Phenyl | Alkoxy-ether chain | 0.8 nM | Optimized filling of S3 pocket.[1] |

| Aliskiren | (Acyclic Control) | N/A | N/A | 0.6 nM | Piperidine mimics this potency with higher rigidity. |

Key Insight: The rigidification of the piperidine core (compared to acyclic inhibitors like Aliskiren) improves metabolic stability, provided the cis-diequatorial geometry is maintained.

Synthetic Strategies & Protocols

Accessing these scaffolds requires distinct strategies for cis vs. trans selectivity.[1]

Strategy A: Pyridine Hydrogenation (Cis-Selective)

The most robust route to the cis-isomer is the catalytic hydrogenation of 3,5-disubstituted pyridines.[1] The catalyst approaches from the least hindered face, delivering hydrogens syn across the ring.

Strategy B: Desymmetrization (Enantioselective)

For asymmetric synthesis, desymmetrization of meso-anhydrides (e.g., 3,5-pyridinedicarboxylic acid derivatives) is preferred over resolving racemates.[1]

Workflow Visualization

Figure 2: Divergent synthetic routes for accessing specific stereoisomers of 3,5-disubstituted piperidines.

Detailed Experimental Protocol

Objective: Synthesis of cis-3,5-dimethylpiperidine (Representative Scaffold). Context: This protocol ensures the cis-geometry via heterogeneous catalysis.[1]

Reagents:

-

3,5-Dimethylpyridine (10.0 mmol)[1]

-

Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5 mol%)[1]

-

Glacial Acetic Acid (20 mL)

-

Concentrated HCl (1 mL)[1]

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 3,5-dimethylpyridine in glacial acetic acid. Add concentrated HCl (protonation of the pyridine nitrogen accelerates ring reduction by increasing electrophilicity).

-

Catalyst Addition: Carefully add PtO₂ under an inert argon atmosphere.[1] Caution: Dry PtO₂ can ignite solvent vapors.[1]

-

Hydrogenation: Seal the reactor. Purge with H₂ (3x).[1] Pressurize to 50 psi (3.4 bar) and stir vigorously at 25°C for 12 hours.

-

Monitoring: Monitor consumption of starting material via LC-MS. The appearance of the M+6 mass peak indicates full reduction.

-

Workup:

-

Filter the mixture through a Celite pad to remove the catalyst (keep wet to prevent fire).

-

Concentrate the filtrate under reduced pressure to remove acetic acid.

-

Basify the residue with 10% NaOH (aq) to pH > 12.

-

Extract with Dichloromethane (DCM) (3x 20 mL).[1]

-

-

Validation (Self-Correction Point):

-

NMR Check: The cis-isomer (diequatorial methyls) will show a specific coupling pattern for the C4 protons.[1] The trans-isomer would show distinct chemical shifts due to the axial methyl group.

-

Yield: Expect >90% conversion. If trans isomer is present (>5%), it indicates high temperature or catalyst poisoning.

-

Future Outlook: C-H Activation

Current research is moving away from de novo ring synthesis toward Late-Stage Functionalization .[1] Using Iridium-catalyzed C-H borylation, researchers can now install substituents at the 3- and 5-positions of pre-formed piperidines.[1] This allows for rapid "SAR scanning" of the 3,5-positions without rebuilding the scaffold from scratch.

References

-

Maibaum, J., et al. (2011).[1] "Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 2(7), 555–560.[1]

-

Ehara, T., et al. (2014).[1][3] "Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors." ACS Medicinal Chemistry Letters, 5(7), 787–792.[1][3]

-

Mori, Y., et al. (2012).[1] "Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 22(24), 7677-7682.[1]

-

Beak, P., & Lee, W. K. (1993).[1] "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomeric 3,5-Disubstituted Piperidines." The Journal of Organic Chemistry, 58(5), 1109–1117.

Sources

- 1. Design and discovery of new (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamides as potent renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stereocontrol in N-Directed Hydroboration: Synthesis of Amino Alcohols Related to the Piperidine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-based Design of 4-Hydroxy-3,5-Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - OAK Open Access Archive [oak.novartis.com]

- 4. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (5-Methylpiperidin-3-yl)methanol in Drug Discovery

Executive Summary

In the landscape of modern drug discovery, saturated nitrogen heterocycles are foundational to the development of highly selective, metabolically stable therapeutics. Among these, (5-methylpiperidin-3-yl)methanol has emerged as a critical chiral building block. By combining a basic piperidine core with a sterically demanding methyl group and a versatile hydroxymethyl handle, this compound offers a unique vector for structural functionalization. This whitepaper provides an in-depth technical analysis of the molecular weight, chemical formula, physicochemical properties, and self-validating synthetic workflows associated with (5-methylpiperidin-3-yl)methanol, tailored for medicinal chemists and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the exact physicochemical parameters of a building block is the first step in predicting its behavior in complex synthetic pathways and biological systems. The core identity of (5-methylpiperidin-3-yl)methanol is defined by its molecular formula and weight, which dictate its stoichiometric application in parallel synthesis.

Quantitative Data Summary

The following table summarizes the critical chemical and computational properties of the free base form of (5-methylpiperidin-3-yl)methanol[1].

| Property | Value | Scientific Implication |

| Chemical Name | (5-methylpiperidin-3-yl)methanol | Aliphatic heterocycle with two stereocenters. |

| Molecular Formula | C₇H₁₅NO | Defines the exact atomic composition[1]. |

| Molecular Weight | 129.20 g/mol | Critical for stoichiometric calculations[1]. |

| Monoisotopic Mass | 129.11537 Da | Target mass for high-resolution LC-MS validation[2]. |

| Topological Polar Surface Area (TPSA) | 32.26 Ų | Indicates excellent potential for blood-brain barrier (BBB) penetration[1]. |

| Calculated LogP | 0.2243 | Highly hydrophilic; ideal for improving aqueous solubility of lipophilic drug candidates[1]. |

| Hydrogen Bond Donors | 2 (Amine -NH, Alcohol -OH) | Provides critical interaction points for target receptor binding[1]. |

| Hydrogen Bond Acceptors | 2 (Amine N, Alcohol O) | Enhances target affinity and aqueous solvation[1]. |

| Rotatable Bonds | 1 | High conformational rigidity, reducing entropic penalty upon target binding[1]. |

Mechanistic Role in Drug Design

The selection of (5-methylpiperidin-3-yl)methanol as a scaffold is rarely arbitrary; it is driven by precise structure-activity relationship (SAR) causality.

-

Conformational Restriction via the 5-Methyl Group: Unsubstituted piperidines undergo rapid chair-to-chair interconversion. The introduction of a 5-methyl group introduces 1,3-diaxial interactions if placed in an axial position, thereby locking the piperidine ring into a preferred chair conformation where the methyl group is equatorial. This conformational lock reduces the entropic penalty of binding, increasing the overall affinity for the target receptor.

-

Metabolic Shielding: The methyl group provides steric bulk adjacent to the secondary amine, which can effectively shield the ring from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, thereby improving the pharmacokinetic half-life of the resulting drug.

-

Functionalization Vector: The 3-hydroxymethyl group serves as a primary alcohol that can be readily functionalized (e.g., via Mitsunobu reactions, etherification, or oxidation to an aldehyde) to probe the active site of target proteins. For instance, derivatives of this scaffold have been successfully employed in the synthesis of complex triazolo-quinazoline derivatives acting as potent adenosine receptor antagonists[3].

Caption: Structural features of 5-methylpiperidin-3-yl methanol mapping to pharmacological optimization.

Synthesis & Experimental Workflows

To ensure scientific integrity, any protocol utilizing or synthesizing this building block must be a self-validating system. The following protocol details the chemoselective reduction of a 5-methylnipecotic acid precursor to yield the target (5-methylpiperidin-3-yl)methanol as a stable hydrochloride salt[4].

Step-by-Step Methodology: Preparation of (5-methylpiperidin-3-yl)methanol HCl

Step 1: N-Boc Protection

-

Procedure: Dissolve 5-methylnipecotic acid (1.0 eq) in dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C. Stir at room temperature for 12 hours.

-

Causality: The secondary amine must be protected to prevent it from coordinating with the reducing agent in the subsequent step, which would stall the reduction of the carboxylic acid and lead to poor yields.

Step 2: Hydride Reduction

-

Procedure: Dissolve the N-Boc protected intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool to 0°C and carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) portion-wise. Reflux for 4 hours.

-

Causality: LiAlH₄ is selected over milder reagents (like NaBH₄) because the robust reduction of a carboxylic acid to a primary alcohol requires a highly reactive source of nucleophilic hydride.

Step 3: Fieser Workup

-

Procedure: Cool the reaction to 0°C. For every

grams of LiAlH₄ used, sequentially add -

Causality: The Fieser method is strictly required here. Standard aqueous quenching of LiAlH₄ forms a gelatinous aluminum hydroxide emulsion that traps the highly polar (LogP ~0.22) piperidine product[1]. The Fieser method forces the aluminum salts into a granular, easily filterable lattice, ensuring maximum recovery of the product.

Step 4: Deprotection and Salt Formation

-

Procedure: Concentrate the filtrate and dissolve the crude N-Boc-(5-methylpiperidin-3-yl)methanol in 4N HCl in dioxane. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield[(3R,5S)-5-Methylpiperidin-3-yl]methanol Hydrochloride[4].

-

Causality: Utilizing anhydrous HCl in dioxane rather than aqueous HCl prevents the formation of a difficult-to-dry aqueous syrup, directly yielding a crystalline, bench-stable hydrochloride salt (Molecular Formula: C₇H₁₆ClNO)[4].

Caption: Self-validating synthetic workflow for (5-methylpiperidin-3-yl)methanol hydrochloride.

Analytical Characterization & Safety Validation

To confirm the successful synthesis and verify the molecular weight (129.20 g/mol for the free base), analytical characterization must be performed:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Using electrospray ionization in positive mode (ESI+), the target exact mass is 129.11537 Da[2]. The chromatogram should yield a dominant peak with an

of 130.2 [M+H]⁺ . -

Nuclear Magnetic Resonance (NMR): ¹H-NMR (in D₂O for the HCl salt) will self-validate the structure. The presence of a 3-proton doublet (~0.9 ppm) confirms the 5-methyl group, while a 2-proton multiplet (~3.5 ppm) confirms the diastereotopic protons of the 3-hydroxymethyl group.

-

Safety & Handling: As a concentrated amine derivative, the free base form is associated with specific hazard statements (H227 Combustible liquid, H314 Causes severe skin burns and eye damage, H335 May cause respiratory irritation)[5]. It must be handled in a fume hood with appropriate PPE, and stored sealed in a dry environment at 2-8°C to prevent oxidative degradation[1].

References

1.[1] ChemScene. "2640650-21-9 | rel-((3R,5S)-5-Methylpiperidin-3-yl)methanol." ChemScene. Available at: 2.[2] PubChemLite. "SSKKCWRWVKPDIA-UHFFFAOYSA-N - Explore." Université du Luxembourg. Available at: 3.[4] ChemSrc. "CAS#:2860566-79-4 |[(3R,5S)-5-Methylpiperidin-3-yl]methanol Hydrochloride." ChemSrc. Available at: 4.[3] Google Patents. "WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists." Google Patents. Available at: 5.[5] Sigma-Aldrich. "(5-methylpiperidin-3-yl)methanol | 1552213-49-6." MilliporeSigma. Available at:

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - SSKKCWRWVKPDIA-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 3. WO2020112700A1 - 9-substituted amino triazolo quinazoline derivatives as adenosine receptor antagonists, pharmaceutical compositions and their use - Google Patents [patents.google.com]

- 4. CAS#:2860566-79-4 | [(3R,5S)-5-Methylpiperidin-3-yl]methanol Hydrochloride | Chemsrc [chemsrc.com]

- 5. (5-methylpiperidin-3-yl)methanol | 1552213-49-6 [sigmaaldrich.com]

Stereochemical Profiling and Application of 3-Hydroxymethyl-5-Methylpiperidine in Targeted Therapeutics

Executive Summary

In modern drug discovery, the selection of saturated heterocyclic scaffolds is driven by the need to navigate complex chemical space while maintaining favorable physicochemical properties. 3-Hydroxymethyl-5-methylpiperidine (systematically known as (5-methylpiperidin-3-yl)methanol) has emerged as a highly versatile, stereochemically rich building block. By offering a basic amine for salt-bridge formation, a methyl group for conformational restriction, and a hydroxymethyl vector for polar interactions, this scaffold is increasingly utilized in the synthesis of kinase inhibitors, E3 ligase modulators, and epigenetic readers.

As a Senior Application Scientist, I have structured this technical guide to dissect the stereochemical architecture of this molecule, explain the causality behind its synthetic and analytical workflows, and detail its field-proven applications in targeted therapeutics.

Stereochemical Architecture & Conformational Dynamics

The true value of 3-hydroxymethyl-5-methylpiperidine lies in its stereochemical complexity. Unlike its symmetrical analog, 3,5-dimethylpiperidine (which possesses a plane of symmetry yielding a meso cis-isomer), the introduction of the hydroxymethyl group at C3 breaks the symmetry. Consequently, the molecule possesses two distinct chiral centers (C3 and C5), generating four distinct stereoisomers .

The Stereochemical Logic

When analyzing the absolute configuration using Cahn-Ingold-Prelog (CIP) priorities, the C3 position prioritizes the

-

The Cis-Diastereomers : When both substituents are oriented on the same face of the piperidine ring (e.g., both wedged or both dashed in a 2D projection, corresponding to a 1,3-diequatorial chair conformation), the absolute configurations are (3R, 5S) and (3S, 5R) .

-

The Trans-Diastereomers : When the substituents are on opposite faces (one wedged, one dashed, corresponding to an axial-equatorial conformation), the configurations are (3R, 5R) and (3S, 5S) .

Fig 1: Stereochemical classification tree of 3-hydroxymethyl-5-methylpiperidine.

Quantitative Data: Physicochemical & Stereochemical Profiles

To understand why this scaffold is prioritized in lead optimization, we must look at its quantitative profile ([1]). The low molecular weight and optimal balance of hydrogen bond donors/acceptors make it an ideal fragment for improving the aqueous solubility of lipophilic drug cores.

Table 1: Physicochemical Profile

| Property | Value | Pharmacological Significance |

| Molecular Formula | C7H15NO | Low molecular weight allows for high ligand efficiency. |

| Monoisotopic Mass | 129.1154 Da | Minimal bulk; easily incorporated into larger pharmacophores. |

| H-Bond Donors | 2 (-OH, -NH) | Facilitates critical salt bridges and solvent-exposed interactions. |

| H-Bond Acceptors | 2 (O, N) | Enhances binding affinity in polar kinase/ligase pockets. |

| Predicted XlogP | ~0.3 | Highly hydrophilic; improves aqueous solubility of lipophilic cores. |

Table 2: Stereoisomer Matrix and Geometric Classification

| Isomer Designation | C3 Configuration | C5 Configuration | Relative Geometry | Symmetry Status |

| Isomer 1 | R | S | Cis (e.g., both wedged) | Chiral (Asymmetric) |

| Isomer 2 | S | R | Cis (e.g., both dashed) | Chiral (Asymmetric) |

| Isomer 3 | R | R | Trans (wedged/dashed) | Chiral (Asymmetric) |

| Isomer 4 | S | S | Trans (dashed/wedged) | Chiral (Asymmetric) |

Pharmacological Applications in Modern Drug Discovery

The specific spatial arrangement of the methyl and hydroxymethyl groups allows medicinal chemists to probe binding pockets with extreme precision. This scaffold has been successfully deployed across several high-value therapeutic targets:

-

Cbl-b Inhibitors (Immuno-Oncology) : Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that negatively regulates T-cell activation. By incorporating the 3-hydroxymethyl-5-methylpiperidine moiety via reductive amination, researchers have developed potent small-molecule inhibitors that restore T-cell activity against tumors ( [2]).

-

GCN2 Kinase Inhibitors : General Control Nondepressible 2 (GCN2) is a kinase activated by amino acid starvation in the tumor microenvironment. Piperidine-based inhibitors block GCN2, preventing the tumor from suppressing the host's immune system ([3]).

Fig 2: Mechanism of action for piperidine-based GCN2 inhibitors in the tumor microenvironment.

Experimental Workflows: Synthesis & Chiral Resolution

To utilize this scaffold effectively, one must master the coupling chemistry and the subsequent chiral resolution. The following protocols are designed as self-validating systems, ensuring high yield and enantiomeric purity.

Protocol A: Reductive Amination Workflow

Objective : Covalent coupling of racemic (5-methylpiperidin-3-yl)methanol to an aryl aldehyde/ketone core.

-

Step 1: Iminium Formation : Dissolve the ketone/aldehyde core (1.0 eq) and the piperidine scaffold (3.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: A stoichiometric excess of the basic piperidine drives the equilibrium toward the intermediate iminium ion.

-

-

Step 2: Acidic Catalysis : Add a catalytic amount of glacial acetic acid to adjust the reaction pH to ~5.

-

Causality: Mild acidification protonates the carbonyl oxygen, accelerating nucleophilic attack by the piperidine nitrogen. Over-acidification must be avoided, as it would fully protonate the amine, rendering it non-nucleophilic.

-

-

Step 3: Selective Reduction : Add Sodium triacetoxyborohydride (

) (1.5 eq) and stir at room temperature for 16 hours.-

Causality:

is utilized instead of

-

-

Step 4: Self-Validation & Workup : Monitor the reaction via LC-MS. The disappearance of the starting material mass and the appearance of the product mass

confirms completion. Quench with saturated aqueous

Protocol B: Chiral Supercritical Fluid Chromatography (SFC)

Because the reductive amination yields a diastereomeric mixture (if the core is chiral) or a racemic mixture of enantiomers, chiral separation is mandatory for drug development.

-

Step 1: Column Selection : Utilize a Chiralpak AS-H column (Amylose tris[(S)-alpha-methylbenzylcarbamate] stationary phase).

-

Step 2: Mobile Phase Optimization : Run an isocratic gradient of Supercritical

and Methanol (e.g., 70:30) modified with 0.1% Diethylamine (DEA).-

Causality: SFC is vastly superior to normal-phase HPLC for polar basic amines. Supercritical

provides high diffusivity and low viscosity for rapid separations. The DEA additive is critical; it masks residual silanols on the stationary phase, preventing severe peak tailing of the basic piperidine nitrogen.

-

-

Step 3: Self-Validation : Re-inject the isolated fractions onto an analytical chiral column. Calculate the area under the curve (AUC) to confirm an enantiomeric excess (ee) of >99% before proceeding to in vitro biological assays.

Fig 3: Experimental workflow for reductive amination and chiral SFC resolution.

Conclusion

The 3-hydroxymethyl-5-methylpiperidine scaffold is a masterclass in applied stereochemistry. By understanding the distinct spatial geometries of its four stereoisomers and applying rigorous, self-validating synthetic and analytical protocols, researchers can leverage this building block to unlock highly selective interactions within challenging biological targets like Cbl-b and GCN2.

References

-

PubChem Compound Summary for CID 19019558, (5-methylpiperidin-3-yl)methanol. National Center for Biotechnology Information.[Link]

- US Patent 11,464,802 B2 - 3-substituted piperidine compounds for Cbl-b inhibition, and use thereof.

- WO2019148132A1 - GCN2 inhibitors and uses thereof.

The Strategic Utility of 5-Methylpiperidin-3-yl Methanol in Modern Drug Design

Executive Summary

In the landscape of modern medicinal chemistry, the transition from flat, aromatic scaffolds to three-dimensional, saturated heterocycles is a defining trend. 5-methylpiperidin-3-yl methanol (CAS: 1552213-49-6) has emerged as a high-value "privileged fragment" within this paradigm.

Unlike simple piperidines, this 3,5-disubstituted scaffold offers a unique combination of stereochemical complexity and physicochemical modulation . The C5-methyl group acts as a conformational lock, biasing the piperidine ring into specific chair conformations, while the C3-hydroxymethyl arm serves as a flexible, polar vector capable of engaging hydrogen-bonding networks or solvent-exposed pockets. This guide details the structural dynamics, synthetic protocols, and proven applications of this moiety in oncology (KRAS inhibitors) and immunology (Cbl-b inhibitors).

Structural & Stereochemical Dynamics

The utility of 5-methylpiperidin-3-yl methanol lies in its ability to present functional groups in defined spatial vectors. Unlike 3-substituted piperidines, which possess significant conformational flexibility, the addition of a 5-methyl group introduces 1,3-allylic strain (in unsaturated precursors) or 1,3-diaxial interactions (in saturated rings) that restrict the conformational ensemble.

Vector Analysis: Cis vs. Trans

The relative stereochemistry between the C3-hydroxymethyl and C5-methyl groups dictates the vector of the substituents.

-

Cis-Configuration ((3R,5S) or (3S,5R)): Often preferred in drug design. In the lowest energy chair conformation, both substituents can adopt equatorial positions, minimizing steric strain. This creates a "U-shape" or compact vector, ideal for fitting into globular protein pockets (e.g., Renin active sites).

-

Trans-Configuration: Forces one substituent to be axial if the other is equatorial. This is often used to probe "deep" vs. "shallow" pockets or to induce a specific twist in the ligand backbone.

Conformational Locking

The C5-methyl group is not merely a hydrophobic handle; it is a structural control element. By energetically penalizing ring flips that would place the methyl group in an axial position (approx. 1.7 kcal/mol penalty), it rigidifies the scaffold. This reduction in entropic penalty upon binding can significantly enhance ligand potency.

Synthetic Accessibility & Protocols

Accessing 5-methylpiperidin-3-yl methanol with high stereochemical fidelity is critical. Below are the standard industrial protocols for its synthesis and downstream coupling.

Diagram: Synthesis Workflow

The following diagram illustrates the divergent routes to access specific stereoisomers.

Figure 1: Synthetic route from pyridine precursors to enantiopure piperidine scaffolds.

Protocol A: Preparation from 5-Methylnicotinic Acid

Objective: Synthesis of racemic (cis)-5-methylpiperidin-3-yl methanol.

-

Starting Material: Dissolve methyl 5-methylnicotinate (1.0 eq) in acetic acid.

-

Hydrogenation: Add PtO₂ (5 mol%) or Rh/Al₂O₃ (5 mol%) as catalyst.

-

Reaction: Pressurize with H₂ (50 psi) and heat to 50°C for 12 hours. The cis isomer is generally favored over the trans isomer on heterogeneous catalysts due to facial adsorption.

-

Reduction of Ester: Filter the catalyst. Concentrate the filtrate. Dissolve the residue in THF and cool to 0°C. Slowly add LiAlH₄ (2.0 eq).

-

Workup: Quench with Glauber’s salt (Na₂SO₄·10H₂O), filter, and concentrate to yield the amino-alcohol.

Protocol B: Reductive Amination (Coupling to Drug Core)

This is the most common reaction used to attach this fragment to a drug core (e.g., an aldehyde-containing intermediate).

Reagents:

-

Core Aldehyde (1.0 eq)

-

5-methylpiperidin-3-yl methanol (1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or DCE

Step-by-Step:

-

Imine Formation: In a dry flask, combine the Core Aldehyde and 5-methylpiperidin-3-yl methanol in DCM. Stir at room temperature for 30 minutes to allow pre-equilibrium.

-

Reduction: Add STAB in one portion. Optionally add catalytic acetic acid (1 drop) to accelerate the reaction.

-

Monitoring: Stir for 2–4 hours. Monitor by LCMS for the disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).

-

Purification: The resulting tertiary amine often requires flash chromatography (DCM/MeOH/NH₃ gradient) to remove unreacted piperidine.

Medicinal Chemistry Case Studies

Targeted Oncology: Pan-KRAS Inhibitors

The KRAS protein, long considered "undruggable," has been successfully targeted by covalent inhibitors (e.g., Sotorasib, Adagrasib). However, resistance mechanisms require next-generation "Pan-KRAS" inhibitors.

-

Role of the Scaffold: In recent patent literature (e.g., US20220194961A1), the 5-methylpiperidin-3-yl methanol moiety appears as a solvent-exposed appendage on the tetrahydropyridopyrimidine core.

-

Mechanism: The piperidine nitrogen forms a salt bridge or hydrogen bond with surface residues (e.g., Glu/Asp), while the hydroxymethyl group extends into the solvent front, improving the molecule's solubility and oral bioavailability. The 5-methyl group restricts the rotation of the piperidine, reducing the entropic cost of binding.

Immuno-Oncology: Cbl-b Inhibitors

Cbl-b is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation. Inhibiting Cbl-b unleashes the immune system against tumors.

-

Application: Compounds utilizing (5-methylpiperidin-3-yl)methanol have been disclosed as potent Cbl-b inhibitors.

-

Design Logic: The scaffold is used to link the central pharmacophore to a polar "tail." The chiral centers at C3 and C5 allow researchers to fine-tune the vector of the tail to avoid steric clashes with the ligase surface while maintaining high aqueous solubility.

Diagram: KRAS Signaling & Inhibition Point

The following diagram contextualizes where inhibitors utilizing this scaffold intervene in the RAS/MAPK pathway.

Figure 2: Intervention point of KRAS inhibitors utilizing the piperidine scaffold.

Physicochemical Profiling

The incorporation of 5-methylpiperidin-3-yl methanol alters the physicochemical landscape of a lead compound significantly compared to a standard piperidine or morpholine.

Table 1: Comparative Physicochemical Properties

| Property | Piperidine | 3-Hydroxymethyl Piperidine | 5-Methylpiperidin-3-yl Methanol | Impact on Drug Design |

| LogP (Approx) | 0.8 | 0.3 | 0.6 | Methyl group recovers lipophilicity lost by OH, balancing permeability. |

| TPSA (Ų) | 12 | 32 | 32 | Increases polar surface area; reduces BBB penetration but improves solubility. |

| pKa (Conj. Acid) | ~11.0 | ~10.0 | ~10.2 | Electron-withdrawing effect of OH lowers pKa slightly, reducing lysosomal trapping. |

| Fsp³ Fraction | 1.0 | 1.0 | 1.0 | High saturation improves solubility and metabolic stability (escapes "flatland"). |

| Chiral Centers | 0 | 1 | 2 | Increases complexity; allows for fine-tuning of target selectivity. |

References

-

Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters. (2014).[1] [Link]

-

Tetrahydropyridopyrimidine Pan-KRAS Inhibitors. US Patent Application 20220194961A1. (2022).[2]

-

3-Substituted Piperidine Compounds for Cbl-b Inhibition. US Patent 11464802B2. (2022).[2]

-

Exploration of Piperidine 3D Fragment Chemical Space. RSC Advances. (2022).[2] [Link]

Sources

- 1. AU2019211485A1 - GCN2 inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

Architecting 3D Chemical Space: A Technical Guide to the Stereoselective Synthesis of 3,5-Disubstituted Piperidines

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs. While 2- and 4-substituted piperidines are well-represented, 3,5-disubstituted piperidines offer a privileged architectural framework for projecting pharmacophores into three-dimensional space, effectively escaping the "flatland" of planar aromatics. However, the synthesis of these motifs presents a formidable stereochemical challenge. The distance between the C3 and C5 stereocenters, combined with the conformational flexibility of the ring, makes controlling relative (cis/trans) and absolute stereochemistry highly complex[1]. This whitepaper critically evaluates the state-of-the-art synthetic methodologies for constructing 3,5-disubstituted piperidines, focusing on the mechanistic causality behind stereocontrol and providing validated protocols for application scientists.

Mechanistic Foundations & Conformational Dynamics

In 2,6-disubstituted piperidines, severe 1,3-diaxial interactions strongly bias the molecule toward a cis-diequatorial conformation. In contrast, 3,5-disubstitution presents a more nuanced conformational landscape. The trans-isomer exists in a dynamic equilibrium between diequatorial and diaxial conformers, whereas the cis-isomer is geometrically constrained to an axial-equatorial conformation.

Because of this inherent flexibility, traditional thermodynamic equilibration strategies are heavily dependent on the steric bulk of the substituents. Consequently, modern synthetic approaches must rely on kinetic control, dynamic kinetic resolution (DKR), or highly specific biocatalytic desymmetrization to achieve high enantiomeric excess (ee) and diastereomeric excess (de).

State-of-the-Art Synthetic Strategies

Strategy A: Dynamic Kinetic Resolution (DKR) & Diastereoselective Alkylation

Amat and co-workers developed a highly elegant approach utilizing chiral nonracemic bicyclic lactams[2]. The causality of this method is rooted in thermodynamics: the cyclocondensation of a racemic γ-substituted δ-oxoester with (R)-phenylglycinol undergoes DKR because the resulting bicyclic δ-lactam is thermodynamically highly stable[2]. This fixes the stereocenter at the piperidine β-position. Subsequently, diastereoselective alkylation at the carbonyl α-position is governed by the rigid geometry of the enolate and the severe steric shielding provided by the phenylglycinol-derived oxazolidine ring, allowing predictable access to both cis- and trans-isomers[2].

Strategy B: Scalable Hydrogenation & Chromatographic Resolution

For industrial-scale medicinal chemistry, Hartwieg et al. demonstrated a robust, scalable route starting from 5-aryl-substituted nipecotic acid derivatives[3]. The core logic here is to defer stereocontrol to a physical separation step rather than a chemical one. The pyridine core is reduced via catalytic hydrogenation, yielding a racemic cis/trans mixture[3]. Because the reduction of electron-rich pyridines carries a high risk of overhydrogenation (e.g., reducing the aryl substituents), catalyst selection (Pd/C vs. Rh/C) and pressure control are critical. The mixture is Boc-protected to reduce polarity, separated into pure cis and trans racemates via normal phase chromatography, and finally resolved into all four enantiopure isomers (>99% ee) using Simulated Moving Bed (SMB) chromatography on a chiral stationary phase[3].

Strategy C: Biocatalytic Desymmetrization

Lesma and co-workers established a green, asymmetric entry via the stereoselective monoacetylation of meso-piperidine-3,5-dimethanols[1]. Utilizing the lipase from Pseudomonas fluorescens, the enzyme's active site discriminates between the enantiotopic hydroxymethyl groups[1]. This approach is highly efficient, providing the (3S,5R)-enantiomer in good yield (74–78%) and excellent optical purity (>98% ee) without the need for stoichiometric chiral auxiliaries[1].

Quantitative Data Summary

| Synthetic Strategy | Key Intermediate | Yield | Stereoselectivity | Scalability | Primary Reagents / Techniques |

| DKR & Alkylation | Bicyclic δ-lactam | ~70% (DKR step) | Enantiopure | Gram scale | (R)-phenylglycinol, LDA, Alkyl halides |

| Hydrogenation + SMB | Boc-protected piperidine | 50–68% (Reduction) | >99% ee | >100 g scale | H₂, Pd/C or Rh/C, SMB Chromatography |

| Biocatalytic | Piperidine-3,5-dimethanol | 74–78% | >98% ee | Gram scale | P. fluorescens lipase, Vinyl acetate |

Experimental Workflows

Protocol A: Scalable Preparation of all Four Stereoisomers via Hydrogenation and SMB

Self-Validating Principle: By utilizing SMB chromatography, the system physically guarantees the optical purity of the output streams, provided the chiral stationary phase is properly calibrated.

-

Catalytic Hydrogenation: Charge a pressure reactor with the 3,5-disubstituted pyridine derivative. Add the selected hydrogenation catalyst (e.g., Rh/C) and solvent (methanol). Pressurize with H₂. Critical Step: Monitor hydrogen uptake strictly to prevent overhydrogenation of the pendant aryl groups.

-

Amine Protection: Filter the catalyst. Treat the crude piperidine mixture with Boc₂O and Et₃N in dichloromethane. This step is mandatory to eliminate the secondary amine's hydrogen-bonding capability, which would otherwise cause severe tailing during chromatography.

-

Diastereomer Separation: Apply the crude Boc-protected mixture to preparative normal phase silica gel chromatography. Elute with a hexane/ethyl acetate gradient to isolate the pure cis-racemate from the trans-racemate.

-

SMB Resolution: Process the isolated racemates through a Simulated Moving Bed (SMB) system equipped with a validated chiral stationary phase. Optimize feed concentration and desorbent flow to continuously isolate the four distinct enantiomers.

Protocol B: Enantioselective Synthesis via DKR and Alkylation

Self-Validating Principle: The absolute stereochemistry at the β-position is locked during the DKR step, serving as an internal chiral relay for the subsequent α-alkylation.

-

Cyclocondensation (DKR): React the racemic γ-substituted δ-oxoester with (R)-phenylglycinol in a neutral solvent. Reflux until equilibration is complete. The DKR is driven by the thermodynamic sink of the favored bicyclic lactam diastereomer.

-

Isolation: Purify the enantiopure bicyclic lactam via column chromatography.

-

Enolization: Dissolve the bicyclic lactam in anhydrous THF and cool to -78 °C. Add LDA dropwise to form the enolate. Causality: The rigid bicyclic framework restricts the enolate geometry, setting the stage for facial selectivity.

-

Electrophile Addition: Introduce the desired alkyl halide. The steric bulk of the phenylglycinol-derived oxazolidine ring physically blocks one face of the enolate, forcing the electrophile to attack from the less hindered face.

-

Auxiliary Cleavage: Remove the chiral auxiliary via reductive cleavage (e.g., Na/NH₃ or Pd-catalyzed hydrogenation) to release the enantiopure 3,5-disubstituted piperidine.

Mechanistic Visualizations

Fig 1: Mechanistic pathway of Dynamic Kinetic Resolution in chiral lactam formation.

Fig 2: Scalable industrial workflow for resolving all four piperidine stereoisomers.

Conclusion & Future Outlook

The synthesis of 3,5-disubstituted piperidines requires a rigorous understanding of conformational dynamics and thermodynamic control. While DKR and biocatalytic methods offer elegant, highly stereoselective routes for early-stage discovery, the combination of catalytic hydrogenation and SMB chromatography remains the gold standard for delivering multi-gram quantities of all four stereoisomers. Future advancements in C(sp³)-H functionalization and photoredox catalysis are expected to further streamline access to these complex 3D pharmacophores.

References

-

Design and Synthesis of 56 Shape‐Diverse 3D Fragments. Chemistry—A European Journal.

-

Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters. 2

-

3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. 3

-

The role of biocatalysis in the asymmetric synthesis of alkaloids. RSC Advances. 1

Sources

Technical Guide: Solubility Profile of (5-Methylpiperidin-3-yl)methanol

Executive Summary & Chemical Identity

(5-Methylpiperidin-3-yl)methanol (CAS: 2640650-21-9) is a bifunctional heterocyclic building block critical in fragment-based drug discovery. Its structure features a secondary amine (basic center), a primary alcohol (H-bond donor/acceptor), and a methyl-substituted piperidine ring.

This unique architecture creates a "solubility duality": the molecule exhibits high polarity due to the heteroatoms, yet retains specific lipophilic characteristics due to the 5-methyl substitution. This guide provides a definitive solubility profile, grounded in structure-property relationships (SPR) and validated experimental protocols, to streamline your solvent selection for synthesis, extraction, and purification.

Key Physicochemical Parameters:

-

Molecular Formula: C₇H₁₅NO[1]

-

Molecular Weight: 129.20 g/mol [1]

-

Predicted LogP: ~0.22 (Moderate Polarity)

-

pKa (Conjugate Acid): ~10.8 (Piperidine ring N)

-

Physical State: Viscous liquid or low-melting solid (Free Base); Crystalline solid (HCl Salt).

Physicochemical Basis of Solubility

Understanding the why behind solubility is more valuable than a simple list. For (5-Methylpiperidin-3-yl)methanol, three molecular features dictate solvent compatibility:

-

The Piperidine Nitrogen (Secondary Amine): This is a strong H-bond acceptor and donor. It renders the molecule highly soluble in aqueous acids (via protonation) and polar protic solvents.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol significantly increases polarity and water solubility compared to simple methyl-piperidines. It necessitates the use of polar organic solvents for homogeneous reactions.

-

The 5-Methyl Group: This introduces a slight lipophilic shift, improving solubility in chlorinated solvents (DCM, Chloroform) compared to the unsubstituted analog, facilitating organic extraction from aqueous phases.

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their interaction efficiency with the free base form of the target compound.

Table 1: Solubility Profile (Free Base)

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale | Application Context |

| Polar Protic | Methanol (MeOH) | Miscible | Strong H-bonding network with both amine and alcohol groups.[2] | Primary solvent for hydrogenation or salt formation. |

| Water | High | Dipole-dipole and H-bonding interactions dominate. | Aqueous workups; unsuitable for moisture-sensitive reactions. | |

| Polar Aprotic | DMSO / DMF | High | High dielectric constant stabilizes the polar functional groups. | SNAr reactions; peptide coupling. Difficult to remove. |

| THF | High | Ether oxygen accepts H-bonds from the hydroxyl group. | Excellent general reaction solvent (reductions, protections). | |

| Chlorinated | Dichloromethane (DCM) | High | "Sweet spot" polarity; solubilizes the lipophilic ring while accommodating the amine. | Standard extraction solvent ; chromatography mobile phase. |

| Esters | Ethyl Acetate | Moderate | Good solvation, but less efficient than DCM for this specific polarity. | Crystallization co-solvent; extraction (requires multiple washes). |

| Non-Polar | Hexane / Heptane | Low / Insoluble | Significant polarity mismatch. The polar head groups repel the aliphatic chain. | Used as an antisolvent to precipitate the product or wash away impurities. |

Critical Note on Salts: The Hydrochloride (HCl) salt of this compound is insoluble in DCM and Ethyl Acetate but highly soluble in Water and Methanol. Ensure you know which form you are handling before selecting a solvent.

Solvent Selection Logic (Visualized)

The following decision tree illustrates the logical flow for selecting a solvent based on the intended process step.

Figure 1: Decision logic for solvent selection based on operational requirements. Note the pH dependency for extraction efficiency.

Experimental Protocol: Saturation Shake-Flask Method

To determine the precise solubility limit for your specific batch (which may vary with purity or diastereomeric ratio), use this self-validating protocol.

Objective: Determine equilibrium solubility at 25°C.

Materials:

-

(5-Methylpiperidin-3-yl)methanol (Solid/Oil)

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter (Chemically inert)

-

Agilent HPLC Vials

Workflow:

-

Supersaturation: Add the compound to 1 mL of solvent in a glass vial until undissolved material remains visible (turbidity or oil droplets at the bottom).

-

Equilibration: Agitate the vial at 25°C for 24 hours. Why? Amine alcohols can form viscous gels; extended time ensures true equilibrium.

-

Validation Check (The "Tyndall" Step): Stop agitation. Shine a laser pointer through the supernatant. If a beam path is visible (Tyndall effect), you have a colloid, not a solution. Centrifuge at 10,000 rpm for 10 mins.

-

Filtration: Pass the supernatant through a pre-warmed 0.45 µm PTFE filter. Note: Pre-warming prevents precipitation inside the cold filter housing.

-

Quantification: Dilute the filtrate 100x with Methanol and analyze via HPLC-UV or LC-MS.

Advanced Extraction Strategy

A common failure mode with piperidine-methanols is poor recovery during extraction due to water solubility. The following "Salting-Out" workflow maximizes recovery.

Figure 2: Optimized extraction workflow. The addition of Isopropanol (IPA) to DCM is crucial to disrupt the hydration shell of the alcohol group.

Protocol Justification:

-

pH > 12: Ensures the piperidine nitrogen is fully deprotonated (Free Base).

-

NaCl Saturation: Increases the ionic strength of the water, forcing the organic molecule out ("Salting out" effect).

-

DCM:IPA (9:1): Pure DCM is often insufficient for polar amino-alcohols. The 10% Isopropanol acts as a phase-transfer co-solvent, significantly boosting recovery yield.

References

-

PubChem. (2024). Compound Summary: 3-Hydroxymethylpiperidine (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Catalytic Hydrogenation of (5-methylpyridin-3-yl)methanol

Abstract & Introduction

The catalytic hydrogenation of (5-methylpyridin-3-yl)methanol (CAS: 102074-19-1) to its saturated piperidine analogue, (5-methylpiperidin-3-yl)methanol , represents a critical transformation in the synthesis of peptidomimetics and alkaloid scaffolds. While the pyridine ring is aromatic and thermodynamically stable, its reduction is essential for generating sp³-rich, three-dimensional pharmacophores.

This guide addresses the specific challenges associated with this substrate:

-

Catalyst Poisoning: The basic nitrogen lone pair strongly adsorbs to metal surfaces, inhibiting catalytic activity.

-

Chemo-selectivity: Preventing the hydrogenolysis of the benzylic-like C–O bond at the 3-position.

-

Stereocontrol: Managing the cis/trans diastereoselectivity of the resulting 3,5-disubstituted piperidine.

We present two validated protocols: a Robust Platinum Oxide Method (Protocol A) for maximal conversion and a Mild Rhodium Method (Protocol B) for enhanced stereoselectivity.

Reaction Mechanism & Stereochemistry

The hydrogenation of 3,5-disubstituted pyridines generally proceeds via the syn-addition of hydrogen across the

Reaction Scheme

The transformation yields a mixture of cis- and trans-isomers. Heterogeneous catalysis typically favors the cis-isomer (kinetic product) due to the substrate adsorbing flat onto the catalyst surface.

Figure 1: Reaction pathway showing the predominant formation of the cis-isomer via surface-mediated syn-addition.

Experimental Protocols

Protocol A: The "Gold Standard" (PtO₂ / Acetic Acid)

Best for: High conversion, difficult substrates, and preventing catalyst poisoning.

Mechanism: Acetic acid protonates the pyridine nitrogen (

Materials

-

Substrate: (5-methylpyridin-3-yl)methanol (1.0 equiv)

-

Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂), 5-10 wt% loading.

-

Solvent: Glacial Acetic Acid (0.1 M concentration).

-

Gas: Hydrogen (

), 50–60 psi (3.5–4 bar).

Step-by-Step Workflow

-

Dissolution: In a pressure-rated hydrogenation bottle (Parr), dissolve 1.0 g of (5-methylpyridin-3-yl)methanol in 15 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 100 mg of PtO₂. Caution: PtO₂ can be pyrophoric in the presence of H₂ or organic vapors. Add under an inert blanket (Argon/N₂) if possible.

-

Purge: Seal the vessel. Evacuate and backfill with

(3x), then with -

Reaction: Pressurize to 50 psi (3.5 bar) with

. Shake/stir vigorously at Room Temperature (20–25°C) .-

Note: Heating is rarely required for PtO₂/AcOH and may promote C-O bond cleavage (hydrogenolysis).

-

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

-

Filtration: Vent H₂ and purge with N₂. Filter the mixture through a Celite® pad to remove the platinum black. Wash the pad with MeOH.

-

Workup (Critical): The product exists as the acetate salt.

-

Concentrate the filtrate to remove bulk AcOH.

-

Redissolve in water/MeOH.

-

Basify with strongly basic resin (e.g., Amberlite IRA-400 OH form) or aqueous NaOH to pH > 12.

-

Extract with DCM or CHCl₃/iPrOH (3:1).

-

Dry (Na₂SO₄) and concentrate to yield the free base.

-

Protocol B: High Stereoselectivity (Rh/C / Methanol)

Best for: Maximizing cis-selectivity and milder pressure conditions. Mechanism: Rhodium is highly active for carbocyclic and heterocyclic hydrogenation at lower pressures and temperatures compared to Pd or Pt [2].

Materials

-

Substrate: (5-methylpyridin-3-yl)methanol (1.0 equiv).

-

Catalyst: 5% Rhodium on Carbon (Rh/C), 5-10 wt% loading.

-

Solvent: Methanol (neutral) or MeOH with 1.0 equiv HCl.

-

Gas: Hydrogen (

), 15–50 psi (1–3.5 bar).

Step-by-Step Workflow

-

Preparation: Dissolve substrate in Methanol (0.1 M).

-

Optimization: If the reaction stalls, add 1.1 equivalents of concentrated HCl or use Acetic Acid as a co-solvent.

-

-

Loading: Add 5% Rh/C (wet support preferred to minimize ignition risk).

-

Reaction: Pressurize to 40 psi (2.7 bar). Stir at 25°C .

-

Note: Rhodium is very efficient; high temperatures (>50°C) may lead to unwanted N-methylation if MeOH is used as solvent [3].

-

-

Workup: Filter through Celite. If acid was used, perform the basification step as described in Protocol A.

Comparative Data & Troubleshooting

The following table summarizes expected outcomes based on internal process data and literature precedents for 3,5-disubstituted pyridines.

| Parameter | Protocol A (PtO₂/AcOH) | Protocol B (Rh/C / MeOH) | Pd/C (Standard) |

| Pressure | 50–70 psi | 15–50 psi | >100 psi (often fails) |

| Temp | 25°C | 25–40°C | 60–80°C |

| Conversion | >98% | 90–95% | Low (<50%) |

| Cis:Trans Ratio | ~70:30 | ~85:15 | Variable |

| Risk | Handling Acetic Acid | N-Methylation (if hot) | Hydrogenolysis of -OH |

Troubleshooting Guide

Issue 1: Incomplete Conversion

-

Cause: Catalyst poisoning by the piperidine product (which is more basic than the pyridine starting material).[1]

-

Solution: Ensure the medium is acidic throughout the reaction. Add more AcOH or HCl.

Issue 2: Loss of Hydroxyl Group (Deoxygenation)

-

Cause: Hydrogenolysis of the benzylic C-O bond.

-

Solution: Switch from Pd or Pt to Rhodium (Rh/C) . Rhodium is less active for hydrogenolysis. Avoid heating.

Issue 3: Ignition during Filtration

-

Cause: Spent hydrogenation catalysts saturated with hydrogen are pyrophoric.

-

Solution: Always keep the filter cake wet (water or solvent). Do not pull air through the dry cake. Transfer into a water waste container immediately.

Process Decision Workflow

Use this logic map to select the appropriate protocol for your specific constraints.

Figure 2: Decision tree for catalyst selection based on equipment availability and substrate sensitivity.

References

-

BenchChem Technical Support. (2025).[1][2][3] Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from .

-

University of Liverpool Repository. (2023). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from .

-

Frontiers in Chemistry. (2023). Mechanistic insights to drive catalytic hydrogenation of formamide intermediates to methanol. (Discusses N-methylation risks in MeOH). Retrieved from .

-

Organic & Biomolecular Chemistry. (2022).[4] Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds.[4] Retrieved from .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]

Application Note: Chemoselective N-Alkylation of (5-Methylpiperidin-3-yl)methanol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals.

Mechanistic Rationale & The Chemoselectivity Challenge

The functionalization of (5-Methylpiperidin-3-yl)methanol presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses two distinct nucleophilic centers: a secondary amine within the piperidine ring and a primary alcohol at the 3-position.

In drug development, selectively alkylating the nitrogen (N-alkylation) while leaving the hydroxyl group intact is often required to tune the lipophilicity and basicity of the pharmacophore . While nitrogen is inherently more nucleophilic (softer and more polarizable) than oxygen, the primary alcohol can easily undergo competitive O-alkylation or trigger over-alkylation if the reaction conditions are not rigorously controlled .

To achieve absolute chemoselectivity, we must manipulate the reaction kinetics. This guide details two distinct pathways—Reductive Amination (the gold standard for chemoselectivity) and Direct Alkylation (a viable alternative requiring precise base control)—explaining the causality behind every reagent choice to ensure a self-validating, high-yield workflow.

Strategic Pathways & Workflow Logic

Workflow and chemoselectivity logic for the N-alkylation of (5-Methylpiperidin-3-yl)methanol.

Method A: Catalytic Reductive Amination (The Gold Standard)

Causality of Choices: Reductive amination is the premier method for functionalizing amino alcohols because it entirely bypasses the risk of O-alkylation. The secondary amine condenses with an aldehyde to form an iminium ion. The primary alcohol cannot form a stable intermediate with the aldehyde under these conditions.

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Borohydride (NaBH₄). The three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, heavily attenuating its hydride-donating capacity . Consequently, STAB is too mild to reduce the starting aldehyde but perfectly calibrated to reduce the highly electrophilic iminium ion . 1,2-Dichloroethane (DCE) is selected as the solvent because its slight polarity stabilizes the iminium intermediate without competing for hydrogen bonding.

Self-Validating Protocol (e.g., N-Benzylation)

-

Imine Formation: In a flame-dried round-bottom flask under N₂, dissolve (5-Methylpiperidin-3-yl)methanol (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCE (0.2 M). Stir at room temperature for 30 minutes.

-

Validation Check: The reaction mixture should remain homogeneous. A slight yellowing indicates iminium ion formation.

-

-

Reduction: Add STAB (1.4 eq) portion-wise over 10 minutes. Stir the suspension at room temperature for 12 hours.

-

Causality: Portion-wise addition prevents localized exothermic spikes that could lead to unwanted side reactions.

-

-

Quench & Phase Separation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

-

Validation Check: Visible effervescence (CO₂ gas evolution) confirms the destruction of unreacted STAB, validating that the reagent was active. Furthermore, NaHCO₃ buffers the aqueous layer to pH ~8.5, ensuring the newly formed tertiary amine is deprotonated (free base) and partitions exclusively into the organic phase.

-

-

Extraction: Extract with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Analysis: Analyze via TLC (DCM:MeOH 9:1).

-

Validation Check: Stain with Ninhydrin. The starting secondary amine will stain intensely purple/brown, while the tertiary amine product will show no color change, instantly validating conversion.

-

Method B: Direct Alkylation via SN2 (Alternative)

Causality of Choices: When the desired alkyl group cannot be derived from an aldehyde (e.g., introducing a simple methyl or allyl group), direct alkylation with an alkyl halide is necessary. The critical variable here is the base .

The pKa of the protonated piperidine nitrogen is ~10.5, while the primary alcohol is ~15.5. If a strong base like Sodium Hydride (NaH) is used, the alcohol is deprotonated to an alkoxide—a highly aggressive nucleophile that will rapidly undergo O-alkylation. By utilizing a mild, insoluble inorganic base like Potassium Carbonate (K₂CO₃) in Acetonitrile (MeCN), the alcohol remains protonated and inert, while the nitrogen acts as the sole nucleophile .

Self-Validating Protocol (e.g., N-Allylation)

-

Preparation: Dissolve (5-Methylpiperidin-3-yl)methanol (1.0 eq) in anhydrous MeCN (0.2 M). Add finely powdered anhydrous K₂CO₃ (2.0 eq).

-

Causality: Finely powdering the K₂CO₃ increases the surface area for the heterogeneous deprotonation of the amine hydrochloride salt (if applicable) or the transition state stabilization.

-

-

Electrophile Addition: Cool the mixture to 0 °C. Add allyl bromide (1.05 eq) dropwise.

-

Causality: Strict stoichiometric control (1.05 eq) and low temperature suppress the formation of quaternary ammonium salts (over-alkylation).

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 8 hours.

-

Workup: Filter the suspension through a Celite pad to remove the inorganic salts (K₂CO₃ and KBr).

-

Validation Check: The mass of the recovered salts should roughly equal the theoretical mass of the byproducts, confirming the reaction proceeded via the expected SN2 mechanism.

-

-

Purification: Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data & Optimization

The following tables summarize the expected outcomes and optimization parameters based on established pharmaceutical process chemistry standards for amino alcohol functionalization.

Table 1: Comparison of N-Alkylation Strategies for (5-Methylpiperidin-3-yl)methanol

| Method | Reagents | Chemoselectivity (N vs O) | Risk of Over-alkylation | Typical Yield |

| Reductive Amination | Aldehyde, STAB, DCE | > 99:1 | None (Stops at Tertiary) | 85 - 95% |

| Reductive Amination | Aldehyde, NaBH₃CN, MeOH | 95:5 | Low | 75 - 85% |

| Direct Alkylation | Alkyl Halide, K₂CO₃, MeCN | 90:10 | Moderate | 65 - 80% |

| Direct Alkylation | Alkyl Halide, NaH, THF | < 10:90 (Favors O-alkylation) | High | < 20% |

Table 2: Optimization of Direct Alkylation Parameters (SN2)

| Base | Solvent | Temperature | N-Alkylation (%) | O-Alkylation (%) | Notes |

| K₂CO₃ | MeCN | 25 °C | 82% | < 2% | Optimal heterogeneous conditions. |

| DIPEA | DMF | 25 °C | 78% | 5% | Homogeneous; harder to remove base. |

| Cs₂CO₃ | DMF | 60 °C | 60% | 25% | Increased temp drives O-alkylation. |

| NaH | THF | 0 °C | 15% | 85% | Alkoxide formation destroys selectivity. |

References

Engineering Biocatalytic Transamination for the Asymmetric Synthesis of Chiral Piperidines

Introduction & Strategic Overview

The chiral piperidine motif is a privileged pharmacophore embedded in numerous FDA-approved therapeutics, ranging from the PARP inhibitor niraparib[1] to the dual orexin receptor antagonist MK-6096[2]. Traditional synthetic routes to these saturated nitrogen heterocycles often rely on late-stage chiral resolution, chiral pool strategies, or transition-metal-catalyzed asymmetric hydrogenation. These conventional methods are frequently plagued by poor step-economy, high E-factors, and the generation of toxic metal waste.

Biocatalysis has fundamentally disrupted this paradigm. By leveraging engineered pyridoxal-5'-phosphate (PLP)-dependent amine transaminases (ATAs), process chemists can directly convert prochiral ketones into enantiopure piperidines with >99% enantiomeric excess (ee) under mild aqueous conditions[2][3]. This application note details the mechanistic principles, thermodynamic engineering, and validated protocols required to scale biocatalytic piperidine synthesis effectively.

Mechanistic Causality & Reaction Engineering

The Ping-Pong Bi-Bi Mechanism

Amine transaminases operate via a classic ping-pong bi-bi catalytic mechanism[4]. The resting state of the enzyme contains the PLP cofactor covalently bound via a Schiff base. An amine donor transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing a ketone byproduct. The PMP-enzyme intermediate then stereoselectively transfers the amine to the prochiral ketone substrate, yielding the chiral piperidine and regenerating the PLP resting state[4].

PLP-Dependent Ping-Pong Bi-Bi Mechanism of Amine Transaminases.

Thermodynamic Driving Forces

A fundamental challenge in transamination is the unfavorable thermodynamic equilibrium. To drive the reaction forward, two primary strategies are employed:

-

Mass Action via Isopropylamine (IPA): Utilizing a massive molar excess of a cheap amine donor like IPA. Engineered transaminases (e.g., Codexis ATA series) are specifically evolved to tolerate high concentrations of IPA (up to 1 M) without denaturation[5]. The volatile acetone byproduct can also be actively removed to shift the equilibrium.

-

In Situ Product Removal (ISPR) / Cascade Cyclization: In piperidine synthesis, the transamination event is frequently coupled to a spontaneous, thermodynamically favorable intramolecular cyclization. For example, transamination of a diketoester or ketoenone yields an intermediate that rapidly undergoes an aza-Michael addition or dehydrative cyclization[6][7]. This irreversible secondary step continuously depletes the primary amine intermediate, effectively pulling the transamination equilibrium to >99% completion[7].

Quantitative Performance of Engineered Transaminases

The selection of the appropriate enzyme and amine donor system dictates the stereochemical outcome and overall yield. Table 1 summarizes validated biocatalytic systems for various piperidine derivatives.

| Substrate | Enzyme System | Amine Donor | Target Product | Conversion (%) | Enantiomeric Excess (ee %) | Ref. |

| 1-Boc-3-piperidone | ATA-025-IMB | Isopropylamine | (R)-1-Boc-3-aminopiperidine | >99 | >99 | [3] |

| 1-Boc-3-piperidone | ATA-256-IMB | Isopropylamine | (S)-1-Boc-3-aminopiperidine | >99 | >99 | [3] |

| Prochiral ketoenone | ω-Transaminase | Isopropylamine | 2,6-Disubstituted piperidine | >95 | >99 | [7] |

| Niraparib precursor | ATA-302 | Isopropylamine | Chiral piperidine fragment | High | >99 | [1] |

| MK-6096 intermediate | TA/LDH/GDH Cascade | D-Alanine | α-Methylpiperidine core | >99 | >99 | [2] |

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that physical and chemical parameters are tightly controlled to maintain enzyme stability.

Protocol A: Preparative Synthesis of (R)-1-Boc-3-aminopiperidine

This protocol utilizes an immobilized transaminase to convert 1-Boc-3-piperidone into the corresponding (R)-amine, a critical building block for various APIs[3][8].

Reagents & Materials:

-

1-Boc-3-piperidone (Substrate, 50 mM)

-

Immobilized (R)-selective transaminase (e.g., ATA-025-IMB, 20 mg/mL)[3]

-

Pyridoxal-5'-phosphate (PLP, 1 mM)

-

Isopropylamine (IPA, 1 M)

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

DMSO (10% v/v)

Step-by-Step Procedure:

-

Buffer Preparation: Dissolve IPA (1 M) and PLP (1 mM) in 100 mM potassium phosphate buffer. Adjust the pH strictly to 7.5 using 1 M HCl.

-

Causality: PLP is prone to hydrolysis at extreme pH. A pH of 7.5 ensures the stability of the Schiff base linkage within the enzyme's active site while keeping a portion of the IPA unprotonated and available for nucleophilic attack.

-

-

Substrate Solubilization: Dissolve 1-Boc-3-piperidone in DMSO to create a concentrated stock, then add it to the buffer to achieve a final substrate concentration of 50 mM and a DMSO concentration of 10% v/v.

-

Causality: Highly lipophilic precursors can aggregate in aqueous buffers. Incorporating 10% v/v DMSO improves mixing fluidity and substrate bioavailability without compromising the structural integrity of engineered ATAs[5].

-

-

Enzyme Addition: Add the immobilized ATA-025-IMB (20 mg/mL) to the reaction vessel.

-

Incubation: Shake the mixture at 30°C and 250 rpm for 24 hours.

-

Validation Checkpoint (In-Process Control): Withdraw a 50 µL aliquot, quench with 50 µL of 5 N NaOH, extract with 1 mL ethyl acetate, and analyze via chiral GC/HPLC.

-

Self-Validation: If conversion is < 95%, verify the reaction pH. The release of acetone and consumption of IPA can cause pH drift, leading to premature enzyme deactivation.

-

-

Workup: Filter the mixture to recover the immobilized enzyme. Extract the aqueous filtrate with ethyl acetate (3 × volumes). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to afford (R)-1-Boc-3-aminopiperidine[3].

Protocol B: Transaminase-Triggered Aza-Michael Cascade

This advanced workflow couples an enantioselective amination with a diastereoselective spontaneous ring closure, shuttling the amine functionality across the molecular framework to form complex 2,6-disubstituted piperidines[7][9].

Biocatalytic Aza-Michael Cascade for 2,6-Disubstituted Piperidines.

Step-by-Step Procedure:

-

Reaction Assembly: Suspend the prochiral ketoenone substrate (50 mM) in 100 mM potassium phosphate buffer (pH 8.0) containing 1 mM PLP and 1 M IPA[10].

-

Biocatalytic Transamination: Introduce the selected ω-TA (e.g., 20 mg/mL) and incubate at 30°C.

-

Causality: The enzyme selectively aminates the sterically less hindered ketone, generating an aminoenone intermediate[7].

-

-

Spontaneous Cyclization (In Situ): Allow the reaction to proceed for 24–48 hours.

-

Causality: The proximity of the newly formed primary amine to the enone moiety triggers a spontaneous intramolecular aza-Michael addition. This step is highly diastereoselective and thermodynamically traps the product, preventing the reverse transamination reaction and pushing the system to >99% conversion[7][9].

-

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. The disappearance of the ketoenone mass [M+H]⁺ and the appearance of the cyclized piperidine mass [M+H-H₂O+NH₃]⁺ confirms cascade success. If intermediate aminoenone accumulates, gentle heating (40°C) post-enzyme filtration can accelerate the aza-Michael step.

References

-

[2] Convergent Kilogram-Scale Synthesis of Dual Orexin Receptor Antagonist. allfordrugs.com. 2

-

[3] Technical Support Center: Chiral Synthesis of Aminopiperidines - Benchchem. benchchem.com. 3

-

[6] Alkaloids Derived from Lysine: Piperidine Alkaloids | Request PDF - ResearchGate. researchgate.net. 6

-

[5] The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development | JACS Au. acs.org. 5

-

[1] Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC. nih.gov. 1

-

[7] Transaminase Triggered Aza-Michael Approach for the Enantioselective Synthesis of Piperidine Scaffolds. scispace.com. 7

-

[9] Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC. nih.gov. 9

-

[10] (PDF) Asymmetric Synthesis of Trisubstituted Piperidines via Biocatalytic Transamination and Diastereoselective Enamine or Imine Reduction. researchgate.net.10

-

[8] Development of an Immobilized Transaminase Capable of Operating in Organic Solvent. semanticscholar.org. 8

-

[4] Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. mdpi.com. 4

Sources

- 1. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 2. November 2013 – All About Drugs [allfordrugs.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Platinum (IV) Oxide Catalyzed Reduction of 5-methyl-3-pyridine methanol

A Detailed Protocol for the Synthesis of (5-Methylpiperidin-3-yl)methanol

Introduction and Significance

The piperidine scaffold is a privileged structural motif, integral to a significant number of pharmaceuticals, natural products, and agrochemicals.[1] Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry.[1][2] The most direct and atom-economical route to access these valuable saturated heterocycles is through the catalytic hydrogenation of their pyridine precursors.[1]

This transformation, while conceptually simple, is challenging due to the inherent aromatic stability of the pyridine ring and the tendency for both the starting material and the piperidine product to act as catalyst poisons.[1][3][4] Overcoming these hurdles often requires potent catalytic systems, which may involve high pressures and temperatures.[5]

Platinum(IV) oxide (PtO₂), commonly known as Adams' catalyst, stands out as a highly effective and versatile heterogeneous catalyst for this purpose.[6] It is particularly effective when used in an acidic medium, such as glacial acetic acid, which facilitates the reduction under surprisingly mild conditions.[7] The acid protonates the pyridine nitrogen, which activates the ring towards hydrogenation and simultaneously prevents catalyst poisoning by the basic piperidine product.[1][8]

This application note provides a comprehensive, field-proven protocol for the reduction of 5-methyl-3-pyridine methanol to (5-methylpiperidin-3-yl)methanol. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, and discuss key reaction parameters critical for achieving high yield and purity.

Reaction Mechanism and Principles of Catalysis

The hydrogenation of pyridine derivatives using PtO₂ in glacial acetic acid is a well-established and robust method.[6][7] The process relies on several key chemical principles:

-

In-Situ Catalyst Activation: Platinum(IV) oxide is a catalyst precursor. In the presence of hydrogen, it is reduced in situ to finely dispersed, highly active platinum metal (Pt(0)), which forms the catalytic surface for the reaction.

-

Substrate Activation via Protonation: The aromaticity of the pyridine ring makes it resistant to reduction. Glacial acetic acid serves as a protic solvent that protonates the Lewis basic nitrogen atom of the pyridine ring. This protonation disrupts the aromatic system, rendering the pyridinium ion significantly more susceptible to hydrogenation.[1][8]

-

Suppression of Catalyst Poisoning: The resulting piperidine product is also a Lewis base and can strongly adsorb to the platinum surface, leading to catalyst deactivation or "poisoning". In the acidic medium, the product is immediately protonated to form a piperidinium salt, which has a much lower affinity for the catalyst surface, thus preserving its activity throughout the reaction.[8]

-